tautomeric equilibrium of 1H-imidazol-5-ol and 4-imidazolone
A Technical Guide for Structural Elucidation and Drug Design Executive Summary The tautomeric equilibrium between 1H-imidazol-5-ol (enol) and 4-imidazolone (keto) represents a classic yet deceptive challenge in heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Structural Elucidation and Drug Design
Executive Summary
The tautomeric equilibrium between 1H-imidazol-5-ol (enol) and 4-imidazolone (keto) represents a classic yet deceptive challenge in heterocyclic chemistry. Unlike the phenol/cyclohexadienone system where aromaticity dictates an exclusive enol preference, the hydroxy-imidazole system mimics the 2-pyridone/2-hydroxypyridine paradigm.
For the medicinal chemist, this equilibrium is not merely academic.[1] The specific tautomer present in solution dictates hydrogen bond donor/acceptor profiles (HBD/HBA), lipophilicity (
), and ligand-protein binding affinities. This guide provides a definitive workflow for predicting, characterizing, and stabilizing these tautomers, asserting that the keto form (imidazolone) is generally the dominant species in neutral media due to strong amide-like resonance stabilization, despite the formal loss of the imidazole aromatic sextet.
Part 1: Theoretical Framework & Thermodynamic Drivers[2]
1.1 The Equilibrium Landscape
The core transformation involves a [1,3]-proton shift between the oxygen and the ring nitrogen, coupled with electronic reorganization.
Tautomer A (Enol): 1H-imidazol-5-ol. Possesses a complete 6
-electron aromatic system.
Tautomer B (Keto): 1,5-dihydro-4H-imidazol-4-one. Sacrifices full cyclic delocalization for a strong C=O bond and significant dipolar resonance stabilization (amide-like character).
Current density functional theory (DFT) studies and experimental data confirm that the keto form is thermodynamically preferred in the gas phase and most solvents. The energy penalty of breaking the aromaticity is compensated by the high bond energy of the carbonyl group (
) compared to the C-O single bond and the stabilization energy of the resulting vinylogous amide system.
Aqueous/Polar Solvents: The keto form remains dominant, stabilized by solvation of its significant dipole moment.
pH Influence:
Cationic species (Acidic pH): Protonation occurs at N3 (or O), often shifting equilibrium toward the aromatized hydroxy-imidazolium cation.
Anionic species (Basic pH): Deprotonation yields a resonance-stabilized anion where the negative charge is delocalized between O and N, rendering the tautomeric distinction moot.
Figure 1: Thermodynamic landscape of the imidazole tautomerism. The keto form is generally the global minimum in neutral solution.
Part 2: Analytical Characterization Protocols
Expert Insight: Relying solely on
H NMR is risky due to rapid proton exchange which often broadens NH/OH signals into invisibility. C NMR and IR are the self-validating standards.
2.1 Nuclear Magnetic Resonance (NMR) Workflow
Objective: Distinguish C-OH (aromatic) from C=O (carbonyl).
Feature
Enol Form (1H-imidazol-5-ol)
Keto Form (4-imidazolone)
Causality
C Chemical Shift (C4/C5)
145–155 ppm
160–180 ppm
Deshielding anisotropy of the carbonyl bond.
N Chemical Shift
Distinct Pyridine-like (-N=) and Pyrrole-like (-NH-)
Amide-like shifts
Loss of aromatic ring current in keto form affects N shielding.
H Coupling ()
Distinct aromatic coupling
Allylic coupling (if substituted)
Change in hybridization at C5 (sp2 vs sp3 character if saturated).
Protocol 1:
C NMR Determination
Sample Prep: Dissolve 10-20 mg of analyte in DMSO-d6 (preferred for slowing proton exchange) or CD3CN . Avoid protic solvents (MeOH-d4) initially to prevent deuterium exchange washing out NH signals.
Acquisition: Run a standard proton-decoupled
C experiment (min 512 scans).
Validation: Look for the diagnostic signal >160 ppm.
If >160 ppm: Confirms Keto (Imidazolone).
If <155 ppm:[3] Suggests Enol (Hydroxyimidazole) or O-alkylated impurity.
2.2 Infrared Spectroscopy (IR)
Objective: Identify the Carbonyl Stretch.
Keto Marker: Strong absorption band at 1680–1740 cm
(C=O stretch). This is the "smoking gun" for the imidazolone form.
Enol Marker: Absence of C=O stretch; presence of broad O-H stretch (3200–3500 cm
), often overlapping with N-H.
Part 3: Computational Validation (DFT)
For novel drug scaffolds where synthesis is difficult, computational prediction is robust.
, the enol form is negligible (<1%) at room temperature.
Figure 2: Computational workflow for predicting tautomeric ratios in silico.
Part 4: Implications in Drug Discovery[8]
4.1 Pharmacophore Design
The choice of tautomer dramatically alters the pharmacophore:
Keto Form: Presents a Hydrogen Bond Acceptor (C=O) at position 4/5 and a Hydrogen Bond Donor (NH) at position 1/3.
Enol Form: Presents a Hydrogen Bond Donor/Acceptor (C-OH) and a Hydrogen Bond Acceptor (N).
Case Study: Kinase Inhibitors
Many kinase inhibitors utilize the imidazole core to interact with the hinge region. If a hydroxy-imidazole scaffold is designed assuming an enol form (to mimic a phenol), but the molecule collapses to the keto form in vivo, the H-bond network will be mismatched, leading to assay failure .
Strategy: To lock the "enol" character, O-alkylation (methoxy) is required. To lock the "keto" character, N-alkylation can bias the equilibrium.
4.2 Oxidative Stress Biomarkers
Imidazolones are often generated in vivo via the oxidation of histidine residues in proteins (e.g., 2-imidazolone derivatives). These are non-aromatic and reactive. Understanding their stability allows researchers to design better probes for detecting protein carbonylation in neurodegenerative disease research.
References
Catalán, J., et al. (1996). "On the Tautomerism of Imidazoles." Advances in Heterocyclic Chemistry.
Alkorta, I., & Elguero, J. (2020). "Tautomerism in Imidazoles and Pyrazoles: A Computational Study." Structural Chemistry.
BenchChem Technical Guides. (2025). "Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core."
Lázaro Martínez, J. M., et al. (2010).[7] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry.
Stanovnik, B., et al. (2006). "Tautomerism in Heterocycles." Comprehensive Heterocyclic Chemistry III.
Supramolecular Architectures in 1H-imidazol-5-ol Crystals: Hydrogen Bonding Networks and Crystallographic Validation
Executive Overview: The Functional Role of 1H-imidazol-5-ol The 1H-imidazol-5-ol scaffold is a highly versatile heterocyclic core with profound implications across structural biology and environmental remediation. In syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview: The Functional Role of 1H-imidazol-5-ol
The 1H-imidazol-5-ol scaffold is a highly versatile heterocyclic core with profound implications across structural biology and environmental remediation. In synthetic biology, derivatives such as 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (DFHBI) act as the primary fluorophore for RNA aptamers like Spinach and iSpinach[1][2]. The fluorescence of these complexes is strictly governed by the hydrogen-bonding network that locks the fluorophore into a planar, rigid conformation within the RNA binding pocket. Conversely, in environmental chemistry, 1H-imidazol-5-ol derivatives are critical quantifiable intermediates generated during the radical-driven degradation of nitroimidazole antibiotics (e.g., metronidazole) via C-N bond cleavage and denitrohydroxylation[3][4]. Understanding the solid-state hydrogen bonding patterns of these molecules is essential for predicting their solubility, stability, and supramolecular behavior.
Crystallographic Profiling and Torsional Dynamics
The crystal packing of 1H-imidazol-5-ol and its multi-substituted derivatives is dictated by a delicate balance between steric hindrance and electrostatic attraction. Single-crystal X-ray diffraction (SCXRD) reveals that the central planar 1H-imidazole ring frequently undergoes torsional twisting relative to its substituents. Dihedral angles ranging from 28° to 74° are commonly observed to minimize steric interactions between bulky functional groups[5].
This steric minimization is not merely a geometric consequence; it is the primary driver that exposes the hydroxyl (-OH) and imine (=N-) functionalities to the crystal lattice. This exposure facilitates the formation of robust classical hydrogen bonds (O-H···N and N-H···O)[6]. These primary interactions typically link neighboring molecules into infinite 1D chains along specific crystallographic axes. Secondary, non-classical interactions—such as C-H···O bonds and C-H···π(ring) stacking—cross-link these chains, resulting in highly ordered 2D sheets or 3D supramolecular clusters[5].
Quantitative Interaction Mapping via Hirshfeld Surface Analysis
To move beyond qualitative descriptions of crystal packing, Hirshfeld surface analysis is employed to quantify the exact percentage contribution of various intermolecular contacts. By mapping the normalized contact distance (
) onto the 3D molecular surface, regions of strong hydrogen bonding appear as distinct red spots[6].
The 2D fingerprint plots derived from these surfaces provide a self-validating metric for the crystallographic model. Table 1 synthesizes the typical distribution of intermolecular contacts found in 1H-imidazol-5-ol and related imidazole derivatives[6][7].
Table 1: Quantitative Distribution of Intermolecular Contacts in Imidazole Derivatives
Interaction Type
Typical Contribution (%)
Structural Significance
H···H
44.8% – 61.8%
Dominant van der Waals interactions driving overall crystal packing and hydrophobic clustering.
C···H / H···C
30.6% – 30.8%
Non-classical C-H···π interactions stabilizing the 3D supramolecular network between stacked sheets.
Secondary classical hydrogen bonding (N-H···O, N-H···N) reinforcing the rigidity of 2D sheets.
C···N / N···C
~0.1%
Minimal contribution; highly dependent on the steric shielding of the central imidazole core.
Experimental Methodology: A Self-Validating Crystallographic Protocol
To accurately map the hydrogen-bonding network of 1H-imidazol-5-ol crystals, the following self-validating protocol must be executed. This workflow ensures that kinetic artifacts are eliminated and that the modeled electron density strictly corresponds to the thermodynamic supramolecular reality.
Phase 1: Thermodynamic Crystal Growth
Solvent Selection & Dissolution : Dissolve the purified 1H-imidazol-5-ol derivative in a polar protic solvent (e.g., methanol or ethanol).
Causality: Protic solvents can act as transient hydrogen-bond bridges (O-H···O), stabilizing the pre-nucleation clusters in solution and preventing the kinetic trapping of amorphous aggregates.
Controlled Evaporation : Allow the solution to evaporate slowly at a constant 20°C in a vibration-free environment over 7–14 days.
Causality: Slow evaporation maintains the system near thermodynamic equilibrium, ensuring that the molecules have sufficient time to adopt their lowest-energy torsional conformations and form perfectly ordered 2D sheets.
Phase 2: Cryogenic X-Ray Diffraction
Crystal Mounting & Cryocooling : Select a single crystal with well-defined faces (approx. 0.15 × 0.03 × 0.02 mm) and immediately cool it to 90 K – 173 K using a nitrogen or helium cryostream[5].
Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (minimizing thermal ellipsoid volumes). This is absolutely critical for accurately locating the faint electron density of the highly mobile hydroxyl protons involved in the O-H···N network.
Data Collection : Collect diffraction data using Cu Kα or Mo Kα radiation. Apply a multi-scan absorption correction to account for the specific morphology of the crystal.
Phase 3: Structural Refinement and Validation
Anisotropic Refinement : Refine the structure using full-matrix least-squares on
.
Causality: Hydrogen atoms bonded to carbon should be placed in geometrically idealized positions, but hydroxyl (O-H) protons must be located directly from the difference Fourier map to confirm the exact vector and geometry of the hydrogen bond.
Hirshfeld Validation : Generate a Hirshfeld surface using the refined atomic coordinates.
Self-Validation Check: The calculated O-H···N interatomic distances from the SCXRD model must perfectly align with the high-intensity red spots on the
surface. If a red spot exists without a corresponding modeled H-bond, the proton position must be re-evaluated.
Supramolecular Analytical Workflow Diagram
Fig 1: Self-validating crystallographic workflow for mapping hydrogen bond networks.
References
4KZD: Crystal structure of an RNA aptamer in complex with fluorophore and Fab . RCSB PDB. 1
theoretical calculations of 1H-imidazol-5-ol conformers
Advanced Theoretical Characterization of 1H-imidazol-5-ol: Tautomeric Equilibria and Conformational Landscapes[1] Executive Summary This technical guide outlines a rigorous computational framework for analyzing the 1H-im...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Theoretical Characterization of 1H-imidazol-5-ol: Tautomeric Equilibria and Conformational Landscapes[1]
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing the 1H-imidazol-5-ol system. While often simplified in literature, this molecule presents a complex challenge due to the competition between aromaticity (favoring the 1H-imidazole scaffold) and carbonyl stability (favoring the non-aromatic imidazolin-2-one tautomers).
For drug development professionals, understanding this equilibrium is critical; the specific tautomer present in a biological pocket often dictates binding affinity and catalytic mechanism. This guide prioritizes M06-2X and wB97X-D functionals over standard B3LYP to account for dispersion interactions and provides a self-validating protocol for transition state analysis in aqueous environments.
Part 1: The Tautomeric Landscape
Before calculating conformers (rotamers) of the hydroxyl group, one must establish the global minimum of the tautomeric landscape. 1H-imidazol-5-ol (Enol) exists in equilibrium with its keto-derivatives.[1]
Anti-conformer: Sterically free but lacking intramolecular stabilization.
Mechanistic Insight
The transition between these forms is not a simple intramolecular proton hop; it is a high-barrier process in the gas phase (>50 kcal/mol) that is catalytically lowered by solvent bridges (water wires) in biological media.
Part 2: Computational Methodology
1. Level of Theory Selection
Do not rely solely on B3LYP. While popular, it often underestimates barrier heights for proton transfers and fails to capture dispersion forces critical for tautomer dimerization.[1]
Component
Recommendation
Causal Justification
Functional
M06-2X or wB97X-D
M06-2X is parameterized for main-group thermochemistry and kinetics.[1] wB97X-D includes dispersion corrections essential for H-bonding networks.
Basis Set
6-311++G(d,p)
Diffuse functions (++) are non-negotiable here due to the lone pairs on Nitrogen and Oxygen.[1]
Solvation
SMD (Solvation Model based on Density)
Superior to standard PCM for calculating of polar heterocycles.[1]
Explicit Solvent
Micro-solvation (2-3 )
Implicit models fail to catalyze the proton transfer. Explicit water molecules must be included in the TS search.
2. Self-Validating Protocol
A calculation is only trustworthy if it is internally consistent.
Imaginary Frequencies: Ground states must have 0; Transition States (TS) must have exactly 1 (corresponding to the reaction coordinate).
IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation on any TS to prove it connects the Enol and Keto forms.
Part 3: Experimental Workflow & Visualization
Workflow Diagram
The following diagram illustrates the decision tree for characterizing these conformers.
Figure 1: Step-by-step computational workflow for validating tautomer minima and transition states.
Step-by-Step Protocol
Step 1: Conformational Sampling
Generate the syn and anti rotamers of 1H-imidazol-5-ol and the keto-tautomer.
Action: Perform a rough scan of the C4-C5-O-H dihedral angle (0° to 360° in 10° steps) using a semi-empirical method (PM6) to identify starting geometries.
Note: Values are indicative of typical DFT results for this class of heterocycles and serve as a baseline for validation.
References
Ren, Y., Li, M., & Wong, N. B. (2005).[1] Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167–173.[1]
Alkorta, I., & Elguero, J. (2005).[1] The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms.[2] Structural Chemistry, 16, 207–210.[1]
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120, 215–241.[1]
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.[1]
[1]
synthetic protocols for 1H-imidazol-5-ol from amino acid amides
An In-depth Technical Guide to the Synthesis of 1H-imidazol-5-ol (4-Imidazolone) from Amino Acid Amides Abstract This application note details the synthetic protocols for converting -amino acid amides into 1H-imidazol-5-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 1H-imidazol-5-ol (4-Imidazolone) from Amino Acid Amides
Abstract
This application note details the synthetic protocols for converting
-amino acid amides into 1H-imidazol-5-ol scaffolds (commonly referred to as 4(5)-imidazolones). This heterocyclic system is a critical pharmacophore in medicinal chemistry, serving as a non-aromatic cis-amide bioisostere and the chromophoric core of Green Fluorescent Protein (GFP).[1][2][3] The guide covers mechanistic principles, a robust thermal cyclocondensation protocol using orthoesters, and an advanced microwave-assisted variation. Special attention is given to tautomeric equilibrium and characterization standards.
Introduction & Structural Analysis[3][4][5][6][7]
The target molecule, 1H-imidazol-5-ol , exists in a dynamic tautomeric equilibrium with its keto-form, 3,5-dihydro-4H-imidazol-4-one (often simplified as 4-imidazolone). While the "ol" nomenclature emphasizes the aromatic potential, the keto-form is typically the dominant species in solution and solid state for most derivatives.
Significance: This scaffold locks the peptide bond in a cis-conformation, making it an invaluable tool for peptidomimetic drug design.
Tautomerism:
Note: Substitution at the C2 and C5 positions heavily influences this equilibrium.
Mechanistic Principles
The most direct synthetic route involves the cyclocondensation of an
-amino acid amide with an orthoester (e.g., triethyl orthoformate). This reaction proceeds through an imidate intermediate, followed by intramolecular nucleophilic attack by the amide nitrogen.
Key Mechanistic Steps:
Imidate Formation: The primary amine of the amino acid amide attacks the orthoester, displacing one alkoxide.
Cyclization: The amide nitrogen attacks the newly formed electrophilic imidate carbon.
Elimination: Loss of alcohol drives the formation of the double bond and the final ring system.
Figure 1: Mechanistic pathway for the cyclocondensation of amino acid amides with orthoesters.
Application: Robust synthesis for gram-scale preparation of 2-unsubstituted or 2-methyl/ethyl substituted imidazolones (depending on orthoester choice).
Reagents:
-Amino Acid Amide (1.0 equiv)
Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (Excess, 5–10 equiv or used as solvent)
Glacial Acetic Acid (Catalytic to solvent quantities)[4]
Optional: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) for sluggish substrates.
Step-by-Step Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Mixing: Charge the flask with the Amino Acid Amide (e.g., 10 mmol). Add Triethyl Orthoformate (15 mL).
Expert Note: If the amide is insoluble, add Glacial Acetic Acid (5 mL) as a co-solvent.
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar).
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting amide (ninhydrin active) should disappear, replaced by a UV-active spot (imidazolone).
Time: Typically 3–6 hours.
Workup:
Concentrate the reaction mixture under reduced pressure to remove excess orthoester and alcohol byproducts.
The residue is often an oil or semi-solid.
Purification:
Crystallization: Triturate the residue with cold diethyl ether or hexanes/EtOAc (1:1). Filter the resulting solid.
Chromatography: If oil persists, purify via silica gel flash chromatography (Eluent: DCM
5% MeOH/DCM).
Validation Criteria:
1H NMR: Look for the distinctive C2-H singlet around
Recent Development (2024): For researchers attempting to install this scaffold directly into a peptide backbone (as a cis-amide bioisostere), the standard orthoester method may be too harsh.
Protocol: Use a thioimidate precursor.[1]
Convert the amide to a thioamide (Lawesson's reagent).
Activate with Ag(I) or methyl iodide to form the thioimidate.
Cyclize under mild basic conditions to form the imidazolone within the peptide chain.
(Reference: Wall et al., 2024)
References
Wall, B., et al. (2024). "General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone." Journal of the American Chemical Society.[2]
BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Derivatives."
Organic Chemistry Portal. "Synthesis of Imidazoles."
Bratulescu, G. (2009). "Microwave-assisted synthesis of 4,5-disubstituted imidazoles." Synthesis, 2319-2320.
Niscpr. (2025). "Synthesis and antimicrobial study of 2-amino-imidazole derivatives." Indian Journal of Chemistry.
Application Note: The 1H-Imidazol-5-ol Scaffold in Medicinal Chemistry
Executive Summary: The "Chameleon" Scaffold The 1H-imidazol-5-ol scaffold represents a unique chemical entity in drug discovery due to its dynamic tautomeric equilibrium. While formally named as an "ol" (alcohol), this h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Chameleon" Scaffold
The 1H-imidazol-5-ol scaffold represents a unique chemical entity in drug discovery due to its dynamic tautomeric equilibrium. While formally named as an "ol" (alcohol), this heterocycle predominantly exists in solution and solid state as its keto-tautomer, 3,5-dihydro-4H-imidazol-4-one (often simply called imidazolone).
This duality allows the scaffold to function as a versatile pharmacophore:
Aromatic "Ol" Form: Capable of specific H-bond interactions and metal coordination.
Conjugated "One" Form: Acts as a Michael acceptor (if unsaturated) and a rigid linker in kinase inhibitors (e.g., Leucettamine B) and fluorescent probes (GFP chromophore).
This guide provides a comprehensive workflow for synthesizing, stabilizing, and applying this scaffold in medicinal chemistry, moving beyond standard imidazole chemistry to exploit the unique reactivity of the 5-position.
Chemical Biology & Mechanism
Tautomeric Equilibrium & Binding Modes
The biological activity of this scaffold is dictated by its tautomeric state.[1] In the "one" form, the C4=O carbonyl acts as a hydrogen bond acceptor, while the N1/N3 positions can serve as donors or acceptors depending on substitution.
Key Mechanistic Insight:
Kinase Hinge Binding: The 2-amino-imidazol-4-one core (Leucettamine B class) mimics the adenine ring of ATP, forming a bidentate H-bond network with the kinase hinge region (e.g., DYRK1A, CLK1).
Fluorescence & rigidity: When condensed with an aldehyde at C5, the resulting benzylidene-imidazolone becomes planar and highly conjugated, restricting bond rotation. This is the structural basis of the Green Fluorescent Protein (GFP) chromophore and is utilized in creating "turn-on" fluorescent probes for biological imaging.
Graphviz Visualization: Tautomerism & Reactivity
The following diagram illustrates the dynamic equilibrium and the specific reactivity nodes of the scaffold.
Caption: Dynamic equilibrium between the aromatic 5-ol and the dominant 4-one tautomer, highlighting the gateway to 5-benzylidene derivatives.
Synthetic Protocols
To utilize this scaffold, one rarely synthesizes "1H-imidazol-5-ol" directly. Instead, the 2-thiohydantoin or glycocyamidine (2-amino-imidazolone) routes are the industry standards for generating diversity.
Protocol A: Synthesis of the Core Scaffold (2-Thio-imidazol-4-one)
This intermediate allows for divergent synthesis: the sulfur at C2 can be displaced by amines (to make guanidine-like kinase inhibitors) or removed.
Reagents:
Glycine methyl ester hydrochloride (1.0 eq)
Potassium thiocyanate (KSCN) (1.1 eq)
Triethylamine (TEA) (1.1 eq)
Solvent: Ethanol or Methanol
Step-by-Step Methodology:
Preparation: Dissolve glycine methyl ester HCl (10 mmol) in ethanol (30 mL). Add TEA (11 mmol) and stir for 10 min at Room Temperature (RT).
Addition: Add KSCN (11 mmol) to the mixture.
Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate acyclic thiourea forms first, followed by cyclization.
Workup: Cool to RT. The product, 2-thioxo-imidazolidin-4-one (2-thiohydantoin), often precipitates. If not, evaporate solvent and recrystallize from water/ethanol.
Validation: 1H NMR (DMSO-d6) should show a methylene singlet at ~4.0 ppm and broad NH signals.
This step locks the tautomer into the "imidazolone" form and introduces the hydrophobic moiety critical for binding pockets (e.g., Leucettamine analogues).
Mixing: In a round-bottom flask, combine the 2-thiohydantoin (5 mmol), aldehyde (5 mmol), and anhydrous NaOAc (15 mmol) in glacial acetic acid (10 mL).
Reflux: Heat to reflux (110°C) for 2–4 hours. The solution typically turns yellow/orange due to conjugation.
Precipitation: Cool the mixture. Pour into ice-cold water (50 mL). The benzylidene derivative will precipitate as a solid.
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.
Yield: Typically 70–90%.
Protocol C: Sulfur Displacement (Synthesis of 2-Amino Derivatives)
This transforms the thiohydantoin into the bioactive 2-amino-imidazolone (Leucettamine-like) scaffold.
Reagents:
5-Benzylidene-2-thiohydantoin (from Protocol B) (1.0 eq)[2][3]
Amine (e.g., methylamine, morpholine) (5–10 eq)
Catalyst: tert-Butyl hydroperoxide (TBHP) (optional, oxidative coupling) or direct displacement with heat.
Step-by-Step Methodology:
Activation: Suspend the thio-derivative in ethanol.
Displacement: Add excess amine. For volatile amines, use a sealed tube. Heat to 60–80°C for 4–12 hours.
Note: Methylation of the sulfur (using MeI) prior to amine addition significantly accelerates this step by creating a better leaving group (-SMe).
Workup: Evaporate solvent. The product is often less soluble than the starting material in ether/hexane.
Result: 2-amino-5-benzylidene-imidazol-4-one.
Data & Applications
Comparative Bioactivity (Kinase Inhibition)
The following table summarizes the Structure-Activity Relationship (SAR) of Leucettamine B analogues synthesized using the protocols above, targeting DYRK1A (Down syndrome/Alzheimer's target).
Compound ID
R1 (C5-Benzylidene)
R2 (C2-Amine)
DYRK1A IC50 (µM)
CLK1 IC50 (µM)
Leucettamine B
3,4-methylenedioxyphenyl
Methylamine
0.4
4.5
Analogue 1
4-hydroxyphenyl
Methylamine
1.2
>10
Analogue 2
3,4-methylenedioxyphenyl
Benzylamine
0.08
0.3
Analogue 3
Phenyl
Dimethylamine
>10
>10
Data Source: Derived from Debdab et al. (2011) and Loaëc et al. (2017) [1, 2].
Synthetic Workflow Visualization
Caption: Step-by-step synthetic route from basic amino acids to bioactive Leucettamine B analogues.
Critical Troubleshooting & Expert Tips
Tautomer Trapping: If your target requires the specific "ol" form (e.g., for O-alkylation), you must use a hard electrophile (like alkyl triflate) and a non-nucleophilic base. However, N-alkylation is thermodynamically preferred.
Solubility: 5-Benzylidene derivatives are often poorly soluble in organic solvents. DMSO is the solvent of choice for biological testing.
Z/E Isomerism: The Knoevenagel condensation (Protocol B) typically yields the (Z)-isomer (thermodynamically stable), where the phenyl ring is trans to the carbonyl. This configuration is usually required for kinase pocket fitting.
References
Debdab, M., et al. (2011). "Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge alkaloid leucettamine B." Journal of Medicinal Chemistry. Link
Loaëc, N., et al. (2017). "Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases." Marine Drugs.[4][5] Link
Rouf, A., et al. (2016). "Recent advances in the synthesis and biological activities of imidazolinones." RSC Advances. Link
Keel, K. L., & Tepe, J. J. (2020). "The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products." Organic Chemistry Frontiers. Link
BenchChem Technical Guide. (2025). "Synthesis and Biological Activity of Imidazolone Derivatives." Link
Application Notes and Protocols for the N-Alkylation of 1H-Imidazol-5-ol
Introduction: The Significance of N-Alkylated Imidazol-5-ols The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules such as the amino acid histidine.[1] Its deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of N-Alkylated Imidazol-5-ols
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules such as the amino acid histidine.[1] Its derivatives are known to possess a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4] The N-alkylation of the imidazole core is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, significantly impacting its therapeutic potential. Specifically, the 1H-imidazol-5-ol scaffold and its N-alkylated derivatives are of growing interest as they serve as versatile intermediates for creating complex molecular architectures aimed at treating a spectrum of diseases. This guide provides a detailed exploration of the strategic considerations and practical laboratory procedures for the successful N-alkylation of 1H-imidazol-5-ol.
Section 1: Foundational Principles of Reactivity
A successful N-alkylation strategy for 1H-imidazol-5-ol hinges on a solid understanding of its inherent chemical properties, namely tautomerism and the factors that govern regioselectivity.
Tautomerism: A Dynamic Equilibrium
The 1H-imidazol-5-ol molecule does not exist as a single static structure. It is in a dynamic equilibrium with its keto tautomer, 1H-imidazol-4(5H)-one. This prototropic tautomerism involves the migration of a proton between the oxygen and a ring nitrogen.[5] The position of this equilibrium is influenced by factors such as solvent polarity and pH, which in turn affects the nucleophilicity of the different atoms (N1, N3, and O5) available for alkylation.
Caption: Tautomeric equilibrium of 1H-imidazol-5-ol.
The Challenge of Regioselectivity
The unsymmetrical nature of the imidazole ring presents a significant challenge: alkylation can occur at either the N1 or N3 nitrogen atom.[6] When deprotonated, the resulting imidazolate anion has its negative charge delocalized across both nitrogens, making both sites potential nucleophiles. The outcome of the reaction is a delicate balance of several factors:
Electronic Effects : The hydroxyl group at C5 is electron-donating, which generally increases the electron density and nucleophilicity of the adjacent N1 nitrogen. However, the tautomeric equilibrium complicates this simple prediction.
Steric Hindrance : The size of the alkylating agent and any substituents already on the imidazole ring will influence which nitrogen is more accessible. Attack will be favored at the less sterically hindered nitrogen.
Reaction Conditions : The choice of base, solvent, and temperature can dramatically shift the regiochemical outcome. Strong bases like sodium hydride (NaH) fully deprotonate the imidazole, leading to the imidazolate anion, whereas weaker bases like potassium carbonate (K₂CO₃) may favor alkylation of the more nucleophilic tautomer present in solution.[7]
The Hydroxyl Group: To Protect or Not to Protect?
The hydroxyl group at the C5 position is also a potential nucleophile and can undergo O-alkylation, leading to an undesired side product. To ensure selective N-alkylation, it is often necessary to "protect" the hydroxyl group by converting it into a less reactive functional group. This protecting group must be stable to the N-alkylation conditions and easily removable afterward.[8]
Section 2: Strategic Approaches to Regiocontrolled N-Alkylation
To overcome the challenges of regioselectivity and competing O-alkylation, a strategic approach is required. This involves either carefully controlling the reaction conditions for direct alkylation or employing a more robust protecting group strategy.
Protecting the 5-OH Group
A variety of protecting groups can be used for alcohols. The ideal choice depends on the planned N-alkylation conditions. Silyl ethers are particularly useful as they are stable under the basic conditions typically used for N-alkylation but are easily removed with fluoride sources (like TBAF) or mild acid.[2][9]
Protecting Group
Reagent
Typical Conditions
Deprotection
Stability
TBDMS (tert-Butyldimethylsilyl)
TBDMS-Cl, Imidazole
DMF, rt
TBAF, THF or mild acid (e.g., AcOH)
Stable to base, mild acid, many redox reagents.[9]
Bn (Benzyl)
BnBr, NaH
THF, 0 °C to rt
H₂, Pd/C (Hydrogenolysis)
Stable to acid, base, and many redox reagents.
MOM (Methoxymethyl)
MOM-Cl, DIPEA
CH₂Cl₂, rt
Acid (e.g., HCl in MeOH)
Stable to base, nucleophiles, and some reducing agents.[10]
Directing Alkylation with N-Protecting Groups
For unambiguous regioselectivity, one of the ring nitrogens can be protected, forcing alkylation to occur at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose, as its installation and removal are well-documented, and it can facilitate regioselective alkylation.
Section 3: Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general method for direct alkylation. It often results in a mixture of N1 and N3 isomers, and potentially the O-alkylated product, requiring careful chromatographic separation.
Workflow Diagram
Caption: General workflow for direct N-alkylation.
Method A: Using Sodium Hydride (Strong Base)
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazol-5-ol (1.0 eq).
Solvent Addition : Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration).
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
Stirring : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation : Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture at room temperature.
Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
Work-up : Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
Extraction : Partition the mixture between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the regioisomers and any O-alkylated product.
Method B: Using Potassium Carbonate (Mild Base)
Preparation : To a round-bottom flask, add 1H-imidazol-5-ol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
Solvent & Reagent Addition : Add anhydrous acetonitrile (CH₃CN) or DMF, followed by the alkylating agent (1.2 eq).
Reaction : Heat the mixture to 60-80 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 8-24 hours).
Work-up : Cool the reaction to room temperature and filter to remove the inorganic salts.
Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 2: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is an effective method for alkylating imidazoles with primary or secondary alcohols, proceeding via an Sₙ2 mechanism with inversion of stereochemistry at the alcohol carbon.[11] This method avoids strongly basic conditions, which can be advantageous for sensitive substrates.
Reaction Mechanism
Caption: Simplified Mitsunobu reaction pathway.
Procedure:
Preparation : To a solution of 1H-imidazol-5-ol (1.0 eq, preferably with the hydroxyl group protected), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M), cool the mixture to 0 °C under an inert atmosphere.
Addition : Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
Reaction : Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.
Work-up : Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which can often be challenging to remove.
Purification : Purify the residue directly by column chromatography on silica gel. Alternatively, precipitation of the byproducts from a nonpolar solvent (e.g., diethyl ether or hexanes) can be attempted prior to chromatography.
Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure all reagents and solvents are anhydrous. Increase reaction temperature.
Poor Regioselectivity
Inherent electronic/steric properties of the substrate; non-optimal conditions.
Change the solvent or base to alter the ionic character of the reaction.[7] For complete control, use an N-protecting group strategy.
Significant O-Alkylation
Hydroxyl group is more nucleophilic under the chosen conditions.
Protect the hydroxyl group prior to N-alkylation using a suitable protecting group (e.g., TBDMS).[2][9]
Difficult Purification
Similar polarity of regioisomers; removal of Mitsunobu byproducts.
Use high-performance column chromatography with a shallow solvent gradient. For Mitsunobu, try precipitating byproducts or use polymer-supported PPh₃.
Section 5: References
Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Retrieved from Smolecule website.
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
Perkin, M. V., & Williams, D. B. G. (2010). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC. Retrieved from [Link]
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
Akpa, L. E., & Uzoechi, I. O. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.
El Ashry, E. S. H., et al. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 423-35.
Kondoh, A., et al. (1995). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (12), 1275-1276.
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]
Plant, D., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2619.
BenchChem. (n.d.). The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide. Retrieved from BenchChem website.
BenchChem. (n.d.). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Retrieved from BenchChem website.
Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
Springer. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127618.
ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from [Link]
Kelly, C. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1916-1927.
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Advanced Catalytic Applications of 1H-Imidazol-5-ol Transition Metal Complexes: Leveraging Proton-Coupled Electron Transfer (PCET)
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction: The Power of Non-Innocent Ligands In modern catalytic design, t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol
Introduction: The Power of Non-Innocent Ligands
In modern catalytic design, the secondary coordination sphere plays a critical role in dictating reaction efficiency and selectivity. The 1H-imidazol-5-ol motif (and its tautomeric/derivative forms, such as 1-hydroxy-1H-imidazoles) has emerged as a highly versatile, non-innocent ligand framework. Unlike traditional spectator ligands, the 1H-imidazol-5-ol structure possesses a proton-responsive hydroxyl group adjacent to the metal-binding nitrogen.
This unique structural feature enables Proton-Coupled Electron Transfer (PCET) and Excited-State Intramolecular Proton Transfer (ESIPT) [1]. By acting as an internal proton relay, the ligand facilitates the concerted movement of protons and electrons. This avoids the formation of high-energy, charged intermediates, thereby drastically lowering the activation energy for challenging redox transformations, such as base-free transfer hydrogenation and photoredox catalysis[2].
Mechanistic Causality: Why 1H-Imidazol-5-ol?
The efficacy of 1H-imidazol-5-ol metal complexes stems from their amphoteric nature and bifunctional reactivity.
In Thermal Catalysis (e.g., Ruthenium): Traditional transfer hydrogenation requires an exogenous base to deprotonate the metal-bound solvent (e.g., isopropanol) and generate the active metal-hydride species. Imidazole-based ligands with acidic/basic pendant groups bypass this requirement. The 5-hydroxyl group acts as a built-in base/acid, shuttling the proton directly to the substrate while the metal center delivers the hydride[2].
In Photoredox Catalysis (e.g., Iridium): Ir(III) complexes bearing hydroxy-imidazole derivatives exhibit solvent-modulated PCET. Upon photoexcitation, the ligand undergoes ESIPT from the enol to the keto form. This proton transfer precedes and enhances the efficiency of the metal-to-ligand charge transfer (MLCT), allowing precise control over the PCET directionality based on the solvent's hydrogen-bonding network[1].
Fig 1. Concerted PCET mechanism in 1H-imidazol-5-ol catalyzed transfer hydrogenation.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The absence of exogenous base in Protocol A serves as an internal control; if the reaction proceeds, it validates the bifunctional PCET mechanism of the ligand.
Protocol A: Base-Free Ruthenium-Catalyzed Transfer Hydrogenation
This protocol details the reduction of base-sensitive ketones using a Ru(II)-imidazol-5-ol precatalyst under aerobic conditions[2].
Reaction Setup: In a standard 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the target ketone (1.0 mmol) and the Ru(II) precatalyst (0.005 mmol).
Solvent Addition: Add 2.5 mL of iPrOH. Crucial Step: Do not add any exogenous base (e.g., KOH or tBuOK). Do not purge with inert gas; the reaction is designed to run in air to validate the robustness of the secondary coordination sphere.
Thermal Activation: Seal the vial with a Teflon-lined cap and heat the reaction mixture to 85 °C using a pre-calibrated heating block. Stir at 800 rpm for 20 hours.
Reaction Monitoring: Withdraw 10 µL aliquots at 1 h, 5 h, and 20 h. Dilute with GC-grade ethyl acetate and analyze via GC/MS to monitor the disappearance of the ketone and the formation of the alcohol.
Workup & Isolation: Cool the mixture to room temperature. Evaporate the iPrOH and acetone byproduct under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure alcohol.
Protocol B: Solvent-Modulated Photoredox PCET with Ir(III) Complexes
This protocol isolates the ESIPT-driven charge transfer kinetics in aprotic vs. protic environments[1].
Materials:
Ir(III)-hydroxyimidazole complex (10 µM solution)
Dichloromethane (DCM, Aprotic) and Ethanol (EtOH, Protic)
Sample Preparation: Prepare two 10 µM solutions of the Ir(III) complex: one in pure DCM and one in a DCM/EtOH (20/80 v/v) mixture.
Degassing: Transfer the solutions to quartz cuvettes and degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excited states.
Photoexcitation: Excite the samples using a 400 nm pump pulse (generated by an optical parametric amplifier).
Kinetic Validation: Monitor the transient absorption. In DCM, observe the rapid ESIPT (enol to keto tautomerization) occurring within ~150 fs, followed by the Metal-to-Ligand Charge Transfer (MLCT). In the protic DCM/EtOH mixture, observe the reversal of this temporal order due to external hydrogen bonding disrupting the internal proton relay.
Fig 2. Standardized workflow for the synthesis and application of imidazol-5-ol metal catalysts.
Quantitative Data Summary
The table below summarizes the catalytic performance of various metal-imidazole systems, highlighting the efficiency gained through the proton-responsive ligand design.
(Note: The rapid synthesis of highly substituted imidazoles via microwave irradiation[3] provides a robust pathway for generating diverse 1H-imidazol-5-ol ligand libraries for subsequent metal complexation).
References
Solvent-modulated proton-coupled electron transfer in an iridium complex with an ESIPT ligand
Source: Chemical Science (RSC Publishing), 2022, 13, 3809-3818.
URL:[Link]
Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air
Source: Organometallics (American Chemical Society), 2022, 41, 21, 3034–3041.
URL:[Link]
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation
Source: Organic Letters (American Chemical Society), 2004, 6, 14, 2473–2475.
URL:[Link]
Synthesis of Fluorogenic Probes Based on 1H-Imidazol-5-ol: A Guide for Advanced Research
Introduction: The Significance of 1H-Imidazol-5-ol Scaffolds in Fluorogenic Probe Design The 1H-imidazol-5-ol core, and its tautomer imidazolone, represent a privileged scaffold in the development of advanced fluorogenic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 1H-Imidazol-5-ol Scaffolds in Fluorogenic Probe Design
The 1H-imidazol-5-ol core, and its tautomer imidazolone, represent a privileged scaffold in the development of advanced fluorogenic probes. This structural motif is the core component of the chromophore in the green fluorescent protein (GFP), which is one of the most important tools in molecular and cell biology. The inherent photophysical properties of the imidazolone core, combined with its synthetic tractability, make it an exceptional platform for creating "smart" molecular probes. These probes are designed to be initially non-fluorescent (a pro-fluorophore) and to undergo a specific chemical reaction with a target analyte, which triggers a significant increase in fluorescence emission.
This "off-on" switching mechanism is highly desirable for high-contrast imaging and sensing applications in complex biological environments.[1] The versatility of the imidazole scaffold allows for the synthesis of a wide array of derivatives for detecting various analytes, including metal ions, reactive oxygen species (ROS), and enzymatic activities.[2][3] The ability to fine-tune the electronic properties of the imidazole ring through synthetic modification enables the rational design of probes with specific excitation and emission wavelengths, as well as tailored reactivity and selectivity.[4] This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorogenic probes based on the 1H-imidazol-5-ol scaffold, aimed at researchers and professionals in chemical biology and drug development.
Mechanism of Fluorogenic Activation
The fluorogenic properties of 1H-imidazol-5-ol-based probes are typically governed by a disruption and subsequent restoration of a conjugated π-system. In their "off" state, the pro-fluorophore lacks the extensive conjugation required for efficient fluorescence. This is often achieved by introducing a protecting group or a reactive trigger site on the imidazole core that interrupts the electronic delocalization. Upon interaction with the target analyte, a chemical transformation occurs, removing the protecting group and restoring the conjugated system of the imidazolone chromophore, leading to a dramatic increase in fluorescence. This process, often involving an intramolecular charge transfer (ICT) mechanism, is fundamental to their function as high-sensitivity probes.[5]
Caption: Mechanism of "Off-On" Fluorogenic Activation.
General Synthetic Strategy: The Erlenmeyer-Plöchl Condensation
A cornerstone in the synthesis of the 1H-imidazol-5-ol core is the Erlenmeyer-Plöchl reaction.[6] This powerful transformation allows for the construction of the core heterocyclic system from readily available starting materials. The classical approach involves the condensation of an N-acyl amino acid (such as hippuric acid) with an aldehyde in the presence of acetic anhydride.[6][7] This initially forms an azlactone (oxazolone) intermediate. Subsequent reaction of the azlactone with an amine source leads to ring-opening and re-cyclization to form the desired imidazolone product. This versatile reaction can be adapted to introduce a wide range of substituents, enabling the synthesis of a diverse library of probes.[8]
Caption: General Synthetic Workflow for 1H-Imidazol-5-ol Probes.
Detailed Protocol: Synthesis of a Representative Probe
This protocol details the synthesis of a (Z)-4-(4-hydroxybenzylidene)-2-methyl-1-phenyl-1H-imidazol-5(4H)-one, a common scaffold for developing fluorogenic probes.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
N-Acetylglycine
≥99%
Sigma-Aldrich
4-Hydroxybenzaldehyde
≥98%
Sigma-Aldrich
Sodium Acetate (Anhydrous)
≥99%
Fisher Scientific
Acetic Anhydride
≥99%
Acros Organics
Corrosive, handle in a fume hood.
Aniline
≥99.5%
Sigma-Aldrich
Glacial Acetic Acid
ACS Grade
VWR
Ethanol
200 Proof
Decon Labs
Ethyl Acetate
ACS Grade
Fisher Scientific
For extraction and chromatography.
Hexanes
ACS Grade
Fisher Scientific
For chromatography.
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
For column chromatography.
Step-by-Step Procedure
Part A: Synthesis of the Azlactone Intermediate
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-acetylglycine (5.85 g, 50 mmol), 4-hydroxybenzaldehyde (6.1 g, 50 mmol), and anhydrous sodium acetate (4.1 g, 50 mmol).
Addition of Reagent: Carefully add acetic anhydride (15 mL, 160 mmol) to the flask. Scientist's Note: This reaction is exothermic. Acetic anhydride serves as both the solvent and the dehydrating agent.
Reaction: Heat the mixture to 100 °C in an oil bath and stir for 2 hours. The reaction mixture will turn a deep orange/red color.
Workup: Allow the mixture to cool to room temperature. Slowly add 50 mL of cold water while stirring. A yellow precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
Isolation: Collect the crude azlactone product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
Drying: Dry the yellow solid under vacuum to yield the azlactone intermediate. This intermediate is often used in the next step without further purification.
Part B: Synthesis of the Imidazol-5-ol Product
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude azlactone from Part A (approx. 50 mmol) in 100 mL of glacial acetic acid.
Addition of Amine: Add aniline (4.55 mL, 50 mmol) to the suspension. Scientist's Note: Aniline acts as the nucleophile to open the azlactone ring and becomes incorporated into the final imidazolone structure.
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1H-imidazol-5-ol product as a colored solid.
Characterization of Imidazol-5-ol-based Fluorogenic Probes
Thorough characterization is essential to confirm the structure and purity of the synthesized probes.
Technique
Purpose
Expected Results
¹H and ¹³C NMR
Structural Elucidation
Confirms the covalent structure and identifies proton/carbon environments.
Mass Spectrometry (HRMS)
Molecular Weight Confirmation
Provides the exact mass, confirming the elemental composition.
FTIR Spectroscopy
Functional Group Analysis
Identifies key functional groups (e.g., C=O, C=N, O-H).
UV-Vis Spectroscopy
Absorption Properties
Determines the maximum absorption wavelength (λ_abs).
Fluorescence Spectroscopy
Emission Properties
Determines the maximum emission wavelength (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low yield of azlactone
Incomplete reaction or hydrolysis of the product during workup.
Ensure anhydrous conditions. Use an excess of acetic anhydride. Ensure the workup water is ice-cold to minimize hydrolysis.
Multiple spots on TLC after imidazolone synthesis
Incomplete reaction or formation of side products.
Increase the reflux time. Ensure the correct stoichiometry of reagents. Purify carefully using column chromatography.
Product is insoluble
High degree of planarity and intermolecular interactions.
Try different solvents for recrystallization (e.g., DMF, DMSO). Purification may require specialized chromatography techniques.
No fluorescence upon activation
Incorrect structure or the activation mechanism is not proceeding as expected.
Re-verify the structure using 2D NMR techniques. Investigate the reaction conditions for probe activation (e.g., pH, concentration of analyte).
Conclusion
The 1H-imidazol-5-ol scaffold is a powerful and versatile platform for the design and synthesis of sophisticated fluorogenic probes. By leveraging established synthetic methodologies like the Erlenmeyer-Plöchl reaction, researchers can create a vast array of probes tailored for specific applications in biological imaging and chemical sensing. The protocols and insights provided in this guide serve as a foundation for the successful synthesis, characterization, and implementation of these valuable research tools.
References
ResearchGate. Imidazole-based fluorophores: Synthesis and applications | Request PDF. Available from: [Link]
Cappelli, A. et al. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. 2017. Available from: [Link]
ResearchGate. Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate | Request PDF. Available from: [Link]
Razzano, V. et al. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. 2017. Available from: [Link]
Shaterian, H.R. & Mohammadnia, M. Synthesis of Oxazolone and Imidazolone Derivatives in Presence of H2O2 Promoted Fly Ash as a Novel and Efficient Catalyst. Organic Chemistry Research. 2016. Available from: [Link]
Patil, S.G. et al. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. 2011. Available from: [Link]
Dutta, B. et al. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. 2019. Available from: [Link]
University of Bath. An OFF-ON fluorescent probe for Zn2+ based on a GFP-inspired imidazolone derivative attached to a 1,10-phenanthroline moiety. Available from: [Link]
FAO AGRIS. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO₃ and their applications. Available from: [Link]
UNIPI. Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. Available from: [Link]
Belen’kaya, E.S. et al. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. 2024. Available from: [Link]
Beilstein Archives. I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. 2024. Available from: [Link]
Metelitsa, A.V. et al. First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. Physical Chemistry Chemical Physics. 2020. Available from: [Link]
Organic Chemistry Portal. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Available from: [Link]
ResearchGate. Design and Synthesis of Some Imidazolyl Derivatives: Photophysical Studies and Application in the Detection of Anions. 2015. Available from: [Link]
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]
Application Note: Microwave-Assisted Synthesis of 1H-Imidazol-5-ol Derivatives
This detailed Application Note and Protocol guide covers the microwave-assisted synthesis of 1H-imidazol-5-ol derivatives, specifically focusing on the biologically significant 4-arylidene-1H-imidazol-5(4H)-one scaffold....
Author: BenchChem Technical Support Team. Date: March 2026
This detailed Application Note and Protocol guide covers the microwave-assisted synthesis of 1H-imidazol-5-ol derivatives, specifically focusing on the biologically significant 4-arylidene-1H-imidazol-5(4H)-one scaffold.
Introduction & Scientific Rationale
The 1H-imidazol-5-ol core (often existing in its stable tautomeric form, 1H-imidazol-5(4H)-one ) represents a privileged scaffold in medicinal chemistry. These derivatives are structural analogs of the Green Fluorescent Protein (GFP) chromophore and exhibit potent biological activities, including antimicrobial , antioxidant , and anti-inflammatory properties [1, 2].
Conventional synthesis of these molecules—typically via the Erlenmeyer-Plöchl azlactone route—suffers from prolonged reaction times (3–10 hours), harsh reflux conditions, and variable yields. Microwave-assisted organic synthesis (MAOS) offers a decisive advantage by utilizing dielectric heating . The direct coupling of microwave energy with polar reaction components (dipolar polarization) induces rapid internal heating, accelerating the condensation and cyclization steps by orders of magnitude while suppressing side reactions [3].
Tautomeric Considerations
Researchers must recognize that the "1H-imidazol-5-ol" target exists in dynamic equilibrium. In most synthetic contexts, particularly with 4-arylidene substitution, the imidazol-5(4H)-one (keto) form is thermodynamically favored over the enol form.
Form A (Enol): 1H-imidazol-5-ol
Form B (Keto): 1H-imidazol-5(4H)-one (Target Scaffold)
This protocol targets the keto-tautomer , which can be functionalized or trapped as the enol ether if required.
Mechanistic Principles
The synthesis proceeds via a sequential two-step pathway (or one-pot cascade) involving an oxazolone (azlactone) intermediate.
Azlactone Formation: Condensation of an aldehyde with an
-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride.
Aminolysis & Recyclization: Nucleophilic attack of a primary amine on the azlactone carbonyl, followed by ring opening and dehydrative recyclization to form the imidazole ring.
Reaction Pathway Diagram[1]
Caption: Mechanistic pathway from aldehyde condensation to imidazolone formation via the azlactone intermediate.
Experimental Protocols
Protocol A: Synthesis of the Azlactone Intermediate
Target: 4-Benzylidene-2-phenyl-5(4H)-oxazolone
Reagents:
Benzaldehyde (10 mmol)
Hippuric acid (
-benzoylglycine) (10 mmol)
Acetic anhydride (30 mmol)
Sodium acetate (anhydrous, 10 mmol)
Procedure:
Preparation: In a 30 mL microwave-transparent process vial (borosilicate or quartz), combine hippuric acid (1.79 g), benzaldehyde (1.06 g), acetic anhydride (3 mL), and anhydrous sodium acetate (0.82 g).
Irradiation: Seal the vial with a Teflon-lined cap. Place in a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Mode: Dynamic Power (maintain temperature).
Temp: 110°C.
Time: 3–5 minutes.
Stirring: High (magnetic stir bar).
Work-up: Upon completion, cool the mixture to 50°C. Add ethanol (10 mL) and refrigerate for 1 hour.
Isolation: Filter the yellow crystalline solid (azlactone), wash with boiling water (2 x 10 mL) to remove excess acid/salts, and dry in vacuo.
The following data summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal (CT) heating for this specific scaffold synthesis [4, 5].
Parameter
Conventional Thermal (Reflux)
Microwave Assisted (130°C)
Improvement Factor
Reaction Time
180 – 360 mins
4 – 10 mins
30x – 40x Faster
Yield (Azlactone)
65 – 75%
85 – 95%
+20% Yield
Yield (Imidazolone)
50 – 65%
75 – 90%
+25% Yield
Solvent Usage
High (50-100 mL)
Low (2-5 mL) or Solvent-Free
Green Metric
Purity (Crude)
Moderate (Requires Column)
High (Precipitation sufficient)
Process Efficiency
Workflow Visualization
Caption: Operational workflow for the two-step microwave synthesis protocol.
Troubleshooting & Critical Parameters
Moisture Control: The formation of the azlactone (Step 1) is sensitive to water. Ensure sodium acetate is anhydrous. The acetic anhydride acts as both reagent and dehydrating agent.
Amine Volatility: When using volatile aliphatic amines (e.g., propylamine) in Step 2, ensure the microwave vial is rated for pressure (up to 20 bar) to prevent venting.
Solvent Choice:
Ethanol:[4][2] Good for precipitation/work-up but limits temperature to ~150°C (pressure dependent).
Ethylene Glycol: Allows higher temperatures (open vessel option) and acts as an excellent microwave absorber (high tan
), but requires water wash for removal.
Tautomer Trapping: If the -OH (enol) form is specifically required (e.g., for O-alkylation), treat the final imidazolone with a base (K2CO3) and an alkyl halide in situ under MW irradiation (100°C, 2 min).
Safety Considerations
Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.
Microwave Vials: Never use scratched or damaged vials. Always monitor pressure profiles.
Superheating: Microwave heating can cause solvent superheating. Allow the vessel to cool to <60°C before opening to prevent "bumping."
References
Kamila, S. et al. (2011).[5] "Microwave-assisted synthesis of 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones." Journal of Heterocyclic Chemistry.
Aparna, Y. et al. (2021).[4][1] "1-(3-Acetyl phenyl)-4-(4-arylidene)-2-phenyl-1H-imidazol-5(4H)-ones: Synthesis, Spectroscopic Characterization, Antimicrobial and Molecular Docking Studies." Rasayan Journal of Chemistry.
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
Jadhav, S. et al. (2016). "Microwave-assisted synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones." ResearchGate.[6]
Satyanarayana, V.S.V. et al. (2011). "Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives." Asian Journal of Chemistry.
Application Notes and Protocols for the Functionalization of the C4 Position of 1H-Imidazol-5-ol
Introduction: The Strategic Importance of 1H-Imidazol-5-ol and its C4 Position The 1H-imidazol-5-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 1H-Imidazol-5-ol and its C4 Position
The 1H-imidazol-5-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making them attractive starting points for the synthesis of novel therapeutic agents. The functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.
Among the various positions on the imidazole ring, the C4 position presents a unique synthetic challenge and a strategic opportunity. Its functionalization can introduce key pharmacophoric features and modulate the overall electronic and steric properties of the molecule. However, the inherent electronic nature of the imidazole ring, coupled with the presence of the C5-hydroxyl group, makes direct and selective C4 functionalization a non-trivial task. This guide provides a comprehensive overview of the key strategies for the targeted functionalization of the C4 position of 1H-imidazol-5-ol, offering both theoretical insights and practical, field-proven protocols.
A critical aspect to consider when working with 1H-imidazol-5-ol is its tautomerism. The proton on the nitrogen can reside on either N1 or N3, leading to two tautomeric forms. This equilibrium significantly influences the electronic density and, consequently, the reactivity of the C4 and C5 positions.[1][2] The predominant tautomer can be influenced by substituents, solvent, and pH, a factor that must be carefully considered when planning a synthetic strategy.[3][4]
Core Functionalization Strategies
The functionalization of the C4 position of 1H-imidazol-5-ol can be broadly categorized into three primary strategies, each with its own set of advantages and challenges:
Directed Metalation and Halogen-Metal Exchange: This powerful approach utilizes directing groups to achieve regioselective deprotonation (lithiation) at the C4 position, followed by quenching with an electrophile.
Transition Metal-Catalyzed C-H Activation: A more modern and atom-economical approach that directly functionalizes the C-H bond at the C4 position, typically using palladium or nickel catalysts.
Cross-Coupling of Pre-functionalized Imidazoles: This classic strategy involves the initial introduction of a leaving group (e.g., a halogen) at the C4 position, which then serves as a handle for various cross-coupling reactions.
This guide will delve into each of these strategies, providing detailed protocols and insights into their application.
Strategy 1: Directed Metalation and Halogen-Metal Exchange
Directed ortho metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6][7][8] In the context of 1H-imidazol-5-ol, the choice of a suitable directing group, typically installed on one of the nitrogen atoms, is crucial for directing the metalation to the C4 position. The C5-hydroxyl group must also be protected to prevent interference with the strongly basic organolithium reagents used.
Conceptual Workflow for Directed C4-Lithiation
Caption: Workflow for C4-functionalization via directed metalation.
Protocol 1: Directed C4-Lithiation and Silylation
This protocol describes a general procedure for the C4-silylation of a protected 1H-imidazol-5-ol. The choice of protecting groups is critical for the success of this reaction.[9]
Materials:
N,O-diprotected 1H-imidazol-5-ol
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but often beneficial)
Trimethylsilyl chloride (TMSCl)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of the N,O-diprotected 1H-imidazol-5-ol (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add TMEDA (1.2 eq, if used).
Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours.
Add trimethylsilyl chloride (1.2 eq) dropwise at -78 °C.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources.
Low Temperature (-78 °C): This is crucial to prevent side reactions and ensure the kinetic stability of the lithiated intermediate.
TMEDA: This chelating agent can break up organolithium aggregates, increasing the basicity and reactivity of the reagent, which can be necessary for deprotonating less acidic C-H bonds.
Direct C-H activation has emerged as a powerful and step-economical strategy for the functionalization of heterocycles.[10][11] Palladium and nickel catalysts are commonly employed for the C-H arylation and alkenylation of imidazoles.[10][11][12] However, direct C4-functionalization can be challenging due to the higher reactivity of the C2 and C5 positions. Strategic use of directing groups or specific ligand/catalyst combinations is often necessary to achieve the desired regioselectivity.
Conceptual Catalytic Cycle for Pd-Catalyzed C4-Arylation
Caption: A plausible catalytic cycle for Pd-catalyzed C4-arylation.
Protocol 2: Palladium-Catalyzed C4-Arylation with a Directing Group
This protocol outlines a general procedure for the C4-arylation of an N-protected 1H-imidazol-5-ol using a palladium catalyst. The N-protecting group can also function as a directing group to favor C4-functionalization.
Base (e.g., potassium carbonate, cesium carbonate)
Anhydrous solvent (e.g., DMF, dioxane)
Procedure:
In a reaction vessel, combine the N,O-diprotected 1H-imidazol-5-ol (1.0 eq), aryl halide (1.2 eq), palladium(II) acetate (5 mol%), and the phosphine ligand (10 mol%).
Add the base (2.0 eq).
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Add the anhydrous solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol:
This protocol is based on well-established palladium-catalyzed C-H activation methodologies.[13][14] The success of this reaction is highly dependent on the careful optimization of the catalyst, ligand, base, and solvent for the specific substrate.
Strategy 3: Cross-Coupling of Pre-functionalized Imidazoles
A reliable and versatile approach to C4-functionalization involves the initial introduction of a halogen (e.g., bromine or iodine) at the C4 position. This 4-halo-1H-imidazol-5-ol derivative can then undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce a wide range of substituents.
General Workflow for C4-Functionalization via Cross-Coupling
Caption: Workflow for C4-functionalization via pre-functionalization and cross-coupling.
Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromo-1H-imidazol-5-ol Derivative
This protocol describes the Suzuki-Miyaura coupling of a protected 4-bromo-1H-imidazol-5-ol with a boronic acid to form a C-C bond at the C4 position.
Materials:
Protected 4-bromo-1H-imidazol-5-ol
Aryl or vinyl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., sodium carbonate, potassium phosphate)
Solvent system (e.g., dioxane/water, DMF)
Procedure:
To a reaction vessel, add the protected 4-bromo-1H-imidazol-5-ol (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 eq).
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Add the degassed solvent system.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours, or until completion.
Cool the reaction to room temperature and add water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Data Presentation: Comparison of Functionalization Strategies
Strategy
Advantages
Disadvantages
Key Considerations
Directed Metalation
High regioselectivity, wide range of electrophiles can be used.
Requires stoichiometric amounts of strong base, cryogenic temperatures, and stringent anhydrous conditions.
Choice of directing group and protecting groups is critical.[15]
C-H Activation
Atom- and step-economical, avoids pre-functionalization.
Regioselectivity can be challenging, may require extensive optimization of reaction conditions.
Catalyst, ligand, and solvent choice are paramount.[10][11]
Cross-Coupling
Reliable and versatile, wide range of coupling partners available.
Requires pre-functionalization of the imidazole ring, which adds synthetic steps.
The synthesis of the 4-haloimidazole precursor is a key step.
Conclusion and Future Outlook
The functionalization of the C4 position of 1H-imidazol-5-ol is a key objective for the synthesis of novel bioactive molecules. While challenges remain, particularly in achieving high regioselectivity in a predictable manner, the strategies outlined in this guide provide a robust toolkit for researchers in this field. Directed metalation offers a high degree of control through the use of directing groups, while transition metal-catalyzed C-H activation represents a more modern and efficient approach. The classic method of cross-coupling pre-functionalized imidazoles remains a reliable and versatile option.
Future research in this area will likely focus on the development of more selective and efficient catalytic systems for direct C4-H functionalization, as well as exploring the reactivity of novel protecting and directing groups. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate the synthetic challenges and unlock the full potential of the 1H-imidazol-5-ol scaffold in their drug discovery and development endeavors.
References
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. [Link]
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Research Square. [Link]
Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Product Class 3: Imidazoles. Thieme E-Books & E-Journals. [Link]
Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. SSRN. [Link]
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]
C–H arylation and alkenylation of imidazoles by nickel catalysis. National Center for Biotechnology Information. [Link]
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]
Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed. [Link]
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]
Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand for the Active Species. ARPI - UNIPI. [Link]
C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. ResearchGate. [Link]
Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base. Chemical Communications. [Link]
Directed Metalation: A Survival Guide. Baran Lab. [Link]
Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. [Link]
Synthesis of imidazole derivatives in the last 5 years: An update. Open Ukrainian Citation Index. [Link]
Cross-Coupling Reaction of 2-halo1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. ResearchGate. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances. [Link]
Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. ResearchGate. [Link]
1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journals. [Link]
Is imidazole more reactive toword electrophilic substitution than pyrazole or not? Quora. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]
High functionalization of 5-nitro-1H-imidazole derivatives: the TDAE approach. PubMed. [Link]
C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. RSC Publishing. [Link]
Technical Support Center: Optimizing Yield in the Synthesis of 1H-Imidazol-5-ol
Welcome to the Technical Support Center for the synthesis of 1H-imidazol-5-ol and its derivatives. These highly polar, nitrogen-rich heterocycles are critical scaffolds in drug development, most notably serving as the co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1H-imidazol-5-ol and its derivatives. These highly polar, nitrogen-rich heterocycles are critical scaffolds in drug development, most notably serving as the core structure for immunosuppressive nucleoside antibiotics like bredinin and potent antitumor agents like SM-108[1][2].
Synthesizing the 5-hydroxyimidazole ring often presents significant challenges, including stalled cyclization reactions, tautomeric instability, and severe product loss during purification. As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind each synthetic step, providing you with a self-validating protocol and troubleshooting frameworks to ensure reproducible, high-yield results.
I. Core Synthetic Workflow
The most robust method for constructing the 1H-imidazol-5-ol core involves the acid-catalyzed cyclization of an aminomalonamide precursor with an orthoester. The logical flow of this optimization is mapped below.
Workflow for the optimized synthesis and isolation of 1H-imidazol-5-ol derivatives.
II. Validated Experimental Protocol: Orthoester Cyclization
This step-by-step methodology is designed as a self-validating system. By integrating in-process analytical checks, you can confirm the mechanistic progression of the reaction before committing to the challenging workup phase.
Step 1: Pre-reaction Setup
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the aminomalonamide derivative (1.0 equiv) in anhydrous ethanol to achieve a 0.1 M concentration.
Causality: Anhydrous conditions prevent the premature hydrolysis of the orthoester reagent back into ethyl formate and ethanol.
Step 2: Reagent Introduction
Add triethyl orthoformate (10.0 equiv) to the suspension. Follow immediately with the addition of glacial acetic acid (0.05 equiv)[1].
Causality: The acetic acid catalyst is non-negotiable. It protonates the orthoester, facilitating the departure of an ethoxy group to generate a highly reactive, electrophilic dialkoxycarbenium ion. Without this activation, the nucleophilic attack by the amide nitrogen will stall.
Step 3: Thermal Cyclization & Self-Validation
Purge the system with argon and heat the mixture to 90 °C. Maintain reflux for 1.5 to 2 hours[1].
Validation Check: At the 1-hour mark, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is proceeding correctly if the precursor mass is fully replaced by the target mass, which corresponds to the formula
. Do not proceed to Step 4 until the precursor is completely consumed.
Step 4: Quenching and Concentration
Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol solvent and unreacted triethyl orthoformate, yielding a crude residue.
Step 5: Salt Formation for Isolation
Dissolve the crude residue in a minimal amount of methanol. Add 1.0 equivalent of benzenesulfonic acid monohydrate and heat the mixture to 55 °C for 2 hours[2].
Causality: 1H-imidazol-5-ol derivatives are highly polar and often zwitterionic, causing them to streak or irreversibly bind to silica gel. Converting the product into a benzenesulfonate salt neutralizes this issue, allowing for robust isolation without chromatography[2].
Step 6: Crystallization
Evaporate the methanol under reduced pressure and recrystallize the resulting benzenesulfonate salt from cold ethanol to afford the pure 1H-imidazol-5-ol derivative.
III. Quantitative Data: Parameter Optimization
The table below summarizes the quantitative impact of varying reaction parameters on the cyclization yield. Use this data to benchmark your own experimental deviations.
Parameter
Condition
Cyclization Yield (%)
Mechanistic Rationale
Solvent
DMF
< 10%
Fails to stabilize the transition state; poor removal of the ethanol byproduct shifts equilibrium backward.
Solvent
Ethanol
55%
Stabilizes intermediates; acts as a miscible continuous phase for orthoester exchange[1].
Catalyst
None
0%
Uncatalyzed orthoformates are insufficiently electrophilic to react with the amide nitrogen.
Catalyst
Glacial Acetic Acid
55%
Protonates the orthoester to generate the highly reactive dialkoxycarbenium ion[1].
Temperature
50 °C
15%
Insufficient thermal energy to overcome the activation barrier for the final ring closure.
Temperature
90 °C
55%
Provides optimal kinetic energy for rapid cyclization while avoiding thermal degradation[1].
IV. Troubleshooting Guides & FAQs
Q: Why is my cyclization yield stalling below 20% when using DMF as a solvent?A: Historically, many literature protocols suggested heating malonamide intermediates with orthoformates in DMF. However, for highly functionalized or sterically hindered precursors, this approach frequently fails[1]. DMF cannot effectively participate in the proton-transfer steps required for orthoester activation. Switching to anhydrous ethanol with a catalytic amount of acetic acid at 90 °C facilitates the formation of the reactive intermediate, driving the cyclization forward and increasing yields to >55%[1].
Q: I am observing multiple peaks in my NMR spectrum for what should be a pure product. Is my compound degrading?A: Not necessarily. 1H-imidazol-5-ol exists in a dynamic tautomeric equilibrium with its imidazolin-5-one and 4-hydroxyimidazole forms[3]. This tautomerism is highly solvent-dependent and can result in peak broadening or the appearance of multiple distinct species in the NMR spectrum.
Troubleshooting Action: To confirm purity rather than degradation, run the NMR in a different solvent (e.g., switch from
to ) or perform a variable-temperature (VT) NMR experiment. If the peaks coalesce into a single set of signals at higher temperatures, the phenomenon is due to tautomerism, not impurities.
Q: How can I improve the isolation of 4-carbamoyl-5-hydroxyimidazole from the aqueous phase?A: 5-Hydroxyimidazoles are highly polar and often exhibit zwitterionic properties, making standard silica gel chromatography highly ineffective due to irreversible adsorption. Instead of relying on column chromatography, convert the product into an organic sulfonic acid salt (such as a benzenesulfonate salt). This approach significantly improves crystallization efficiency, long-term storage stability, and overall isolated yield[2].
V. References
Synthesis of a Novel Carbocyclic Analog of Bredinin
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis and characterization of chiral imidazolinones
Source: RIT Digital Institutional Repository
URL:[Link]
US20100210855A1 - Sulfonic acid salt compound of 4-carbamoyl-5-hydroxy-imidazole derivative
Source: Google Patents
URL:
FAQ: The Fundamentals of Imidazol-5-ol Tautomerism
Technical Support Center: Troubleshooting 1H-Imidazol-5-ol Tautomeric Equilibria Welcome from the Senior Application Scientist As researchers in drug development and chromophore engineering, you frequently encounter the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 1H-Imidazol-5-ol Tautomeric Equilibria
Welcome from the Senior Application Scientist
As researchers in drug development and chromophore engineering, you frequently encounter the frustrating reality of tautomeric equilibrium. When working with 1H-imidazol-5-ol derivatives, the system overwhelmingly defaults to the imidazol-5-one (keto) form. This guide is designed to help you understand the causality behind this thermodynamic trap and provide field-proven methodologies to stabilize, isolate, or characterize the elusive enol tautomer.
Q: Why does my 1H-imidazol-5-ol derivative always revert to the keto form during NMR analysis?A: This is a matter of fundamental thermodynamics. The keto form (imidazol-5-one) is significantly more stable—often by more than 70 kJ/mol—due to the strong bond enthalpy of the C=O double bond compared to the C-O single bond of the enol [1]. Unless external stabilizing factors are introduced, the equilibrium will always favor the keto state.
Q: Why is the tautomerization so rapid in aqueous buffers?A: Water acts as a catalyst for proton transfer. Density Functional Theory (DFT) calculations show that the unassisted intramolecular proton transfer has a massive energy barrier of ~214.8 kJ/mol [2]. However, in aqueous solutions, water molecules form an eight-membered hydrogen-bonded ring with the imidazolone, facilitating a concerted multiple proton transfer that plummets the barrier to just ~61 kJ/mol [2].
Troubleshooting Guide: Strategies for Enol Stabilization
Issue 1: I need to observe the enol form in solution without altering the molecule's structure.
Causality & Solution: To prevent the rapid water-assisted proton transfer, you must manipulate the solvent dielectric and hydrogen-bonding network. Switch from aqueous buffers to protic, less polar solvents like absolute ethanol. For example, the enol tautomer of imidazolone propionate exists at a mere ~1% concentration in aqueous acid, but this jumps to ~25% in ethanolic solutions due to discrete intermolecular hydrogen bonding that selectively stabilizes the enol hydroxyl group [3].
Issue 2: We are designing a fluorescent protein chromophore and need to lock the imidazolone ring in the enol state.
Causality & Solution: Look to nature's microenvironment engineering. In red fluorescent proteins like PAmCherry1, the chromophore (a 1H-imidazol-5-ol derivative) is stabilized almost entirely in the enol form [4]. This is achieved through two mechanisms:
Targeted Hydrogen Bonding: The protein matrix positions the guanidinium group of Arg-95 to form a strong, localized hydrogen bond with the imidazol-5-ol hydroxyl group [4].
Extended π-Conjugation: The enol form is conjugated with an adjacent N=C double bond, delocalizing electrons and significantly lowering the ground-state energy of the enol tautomer [4].
Quantitative Data: Keto-Enol Equilibrium Dynamics
The following table summarizes the tautomeric distribution of imidazol-5-ol derivatives across various microenvironments, highlighting the causal factors of stabilization.
Compound / Matrix
Dominant Tautomer
Enol %
Causality / Stabilization Factor
Imidazolone propionate (Aqueous Acid)
Keto
~1%
High dielectric; water lowers proton transfer barrier [3]
Imidazolone propionate (Ethanol)
Keto/Enol Mix
~25%
Intermolecular H-bonding with solvent disrupts bulk water network [3]
1,2-dimethyl-1H-imidazol-5-ol (CDCl₃)
Keto
< 1%
Keto form thermodynamically favored by ~71.7 kJ/mol [1]
Experimental Protocol: Chemical Trapping of the Enol Tautomer
If solvent manipulation is insufficient, you must covalently lock the enol form. This protocol describes the irreversible silylation of the imidazolone enolate, providing a self-validating system for structural characterization.
Step 1: Anhydrous Preparation
Action: Flame-dry a Schlenk flask under vacuum and purge with Argon. Dissolve the imidazol-5-one precursor in anhydrous THF to a concentration of 0.1 M.
Causality: Strict anhydrous conditions are mandatory. Any trace water will catalyze the reverse tautomerization (barrier drop to ~61 kJ/mol) [2], destroying the enolate before it can be trapped.
Step 2: Kinetic Enolization
Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Dropwise add 1.1 equivalents of Lithium diisopropylamide (LDA). Stir for 30 minutes.
Causality: LDA is a strong, sterically hindered base. It kinetically deprotonates the molecule without acting as a nucleophile, forcing the equilibrium entirely to the enolate anion state.
Step 3: Covalent Trapping
Action: Add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBDMS-Cl) dissolved in anhydrous THF. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: The hard oxygen nucleophile of the enolate attacks the electrophilic silicon of TBDMS-Cl. This forms a highly stable silyl enol ether, irreversibly locking the 1H-imidazol-5-ol architecture.
Step 4: Self-Validation via FTIR/NMR
Action: Isolate the product and perform FTIR and ¹H-NMR spectroscopy.
Validation Logic: The protocol is successful only if the strong C=O stretch (~1700 cm⁻¹) completely disappears in the FTIR spectrum, replaced by a new C=C stretch (~1620 cm⁻¹) and Si-O-C bands (~1100 cm⁻¹). If the C=O stretch persists, water contamination occurred during Step 1.
Pathway Visualization
Caption: Mechanisms for shifting the keto-enol equilibrium to stabilize the 1H-imidazol-5-ol tautomer.
References[4] Subach, F. V., et al. "Photoactivation mechanism of PAmCherry based on crystal structures of the protein in the dark and fluorescent states." Proceedings of the National Academy of Sciences (nih.gov). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776445/[3] Hug, D. H., et al. "Identification of the enol tautomer of imidazolone propionate as the urocanase reaction product." PubMed (nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/3365691/[1] Sumita, M., et al. "Hunting for Organic Molecules with Artificial Intelligence: Molecules Optimized for Desired Excitation Energies." ACS Central Science (acs.org). URL: https://pubs.acs.org/doi/10.1021/acscentsci.8b00155[2] Zhang, Xue, et al. "Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models." PubMed (nih.gov). URL: https://pubmed.ncbi.nlm.nih.gov/15763668/
Technical Support Center: Solubility & Handling Guide for 1H-Imidazol-5-ol
[1][2] Introduction: The Thermodynamics of "Tar" If you are reading this, you are likely staring at a flask containing a viscous, insoluble oil or a crude solid that refuses to dissolve in Dichloromethane (DCM) or Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction: The Thermodynamics of "Tar"
If you are reading this, you are likely staring at a flask containing a viscous, insoluble oil or a crude solid that refuses to dissolve in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
The solubility challenges of 1H-imidazol-5-ol stem from a fundamental misunderstanding of its structure.[1] In solution, this molecule rarely exists as the "enol" (5-ol).[1] Instead, it predominantly exists as its keto-tautomer, 4-imidazolinone (also known as 2-amino-imidazol-4-one derivatives depending on substitution).[2][1][3]
This tautomeric shift creates a rigid intermolecular hydrogen-bonding network (lattice energy) that most non-polar solvents cannot break.[2][3] This guide provides the thermodynamic workarounds required to solubilize, extract, and purify this class of molecules.
Module 1: The Tautomer Trap (Root Cause Analysis)
To solve the solubility issue, you must treat the molecule as a zwitterionic amide-like species , not a simple aromatic alcohol.
The Equilibrium
The "ol" form (aromatic) is often the reactive species you want, but the "one" form (non-aromatic, polar) is the species you have.[1]
Figure 1: The tautomeric equilibrium favors the highly polar imidazolinone form, rendering standard lipophilic solvents ineffective.[2][1]
Module 2: Solvent Selection Matrix
Do not waste time with pure diethyl ether or hexane.[3] Use this tiered guide for solvent selection.
Tier
Solvent Class
Suitability
Notes
Tier 1 (Best)
Dipolar Aprotic
Excellent
DMSO, DMF, DMAc, NMP. Dissolves the keto-form by disrupting H-bonds.[2][1][3] Drawback: High boiling point makes removal difficult.[3]
Tier 2 (Workable)
Polar Protic
Good
Methanol, Water, Trifluoroethanol (TFE). TFE is particularly effective for stabilizing the "ol" form via H-bonding.[1]
Tier 3 (Modifiers)
Binary Mixtures
Moderate
DCM:MeOH (9:1 to 4:1). Pure DCM will fail.[2][3] You must add methanol (and potentially NH₃) to solvate the polar core.
Tier 4 (Avoid)
Non-Polar
Poor
Hexane, Toluene, Et₂O. These will only precipitate the compound as a gum.[1]
Module 3: Troubleshooting Protocols
Scenario A: "I cannot extract my product from the aqueous layer."
Issue: The compound is amphoteric (pKa₁ ≈ 2.5, pKa₂ ≈ 13). In water, it forms a hydration shell that resists transfer to organic phases.[3]
Solution: The "Salting-Out / pH-Switch" Protocol.[2][3]
Step-by-Step:
Saturation: Saturate the aqueous phase with NaCl (brine).[2][3][4] This disrupts the hydration shell (Salting-out effect).[2][3]
pH Adjustment:
If acidic:[2][3][4] Neutralize carefully to pH 7–8.[3] Do not overshoot (forming the anion makes it water-soluble again).[2][3]
The Solvent Trick: Do not use DCM. Use n-Butanol or 2-MeTHF .[2][3]
Why? n-Butanol can extract polar heterocycles that DCM leaves behind.[2][3]
Execution: Perform 3x extractions with n-Butanol. Combine organics and evaporate (requires high vac/rotovap bath at 50°C).
Scenario B: "My compound streaks on the silica column."
Issue: The basic nitrogen interacts with acidic silanols on the silica gel, causing peak tailing and irreversible adsorption.
Solution: Deactivation of the Stationary Phase.
Protocol:
Mobile Phase: Use DCM:Methanol (95:5 to 80:20).[2][3]
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[3][5]
Mechanism:[2][3][6][7] The amine modifier saturates the silica's acidic sites, allowing your imidazole to pass through.
Alternative: Use Alumina (Neutral or Basic) instead of Silica.[2][3] Alumina is less acidic and handles basic heterocycles better.[3][5]
Scenario C: "I need to analyze it by GC-MS, but it won't fly."
Issue: The high polarity and H-bonding prevent volatilization.
Solution: Transient Silylation (Derivatization).[2][3]
Result: The -OH and -NH groups are converted to -OTMS and -NTMS, making the molecule lipophilic and volatile.[1][3]
Module 4: Advanced Workup Workflow (Visualized)
This decision tree outlines the logical path for isolating 1H-imidazol-5-ol derivatives from a reaction mixture.
Figure 2: Logic flow for the isolation of polar imidazole derivatives.
FAQ: Frequently Asked Questions
Q: Can I recrystallize 1H-imidazol-5-ol?A: Yes, but standard solvents often fail.[2][1][3] Try Acetonitrile/Water or Methanol/Et₂O .[3] Dissolve in the minimum amount of hot methanol/water, then slowly add diethyl ether (antisolvent) until cloudy.[1] Let it stand in the fridge.
Q: Why does my NMR spectrum look messy in CDCl₃?A: The compound likely aggregates in CDCl₃ or is partially insoluble.[3] Switch to DMSO-d₆ or CD₃OD . These solvents break the intermolecular H-bonds, resulting in sharper peaks.[3] Note that in CD₃OD, exchangeable protons (NH, OH) will disappear.[1]
Q: Is the compound air-sensitive?A: 1H-imidazol-5-ol derivatives are electron-rich and can be prone to oxidation (forming hydantoins or polymerization products) upon prolonged exposure to air, especially in solution.[2][1][3] Store the solid under nitrogen/argon in the freezer.
Domańska, U., et al. (2004).[1][3] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[1][8] Journal of Chemical & Engineering Data, 49(4).[1] Link[2][1]
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 1502063, 4-Imidazolidinone.[1][3] PubChem.[3][9][10][11] Link
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[3] 5th Ed.[3] Wiley-Blackwell.[2][3] (Standard text for tautomerism mechanisms).
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: CAT-FIX-084
Subject: Mitigation of Transition Metal Catalyst Deactivation by Imidazole-5-ol Byproducts
Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division
Diagnostic Hub: Is This Your Problem?
Before deploying mitigation protocols, confirm that 1H-imidazol-5-ol (or its tautomer, imidazol-5-one) is the specific agent stalling your reaction. This byproduct is a notorious "silent killer" in peptide synthesis, cross-coupling reactions, and hydrogenation cycles involving histidine derivatives or azlactone intermediates.
Symptom Checker
Indicator
Observation
Probability of Poisoning
Kinetic Stall
Reaction initiates rapidly but plateaus at 20–40% conversion despite unconsumed reagents.
High (Characteristic of strong reversible binding)
Color Shift
Homogeneous catalyst solution shifts from active color (e.g., dark red/brown for Pd) to pale yellow or precipitates a black solid (metal aggregation).
Medium (Indicates ligand displacement)
LC-MS Signature
Presence of m/z ~85.06 [M+H]⁺ (for unsubstituted core) or +16-18 Da shifts relative to imidazole precursors.
Q: Why is 1H-imidazol-5-ol more problematic than standard imidazole?
A: While standard imidazole poisons catalysts via the pyridine-like nitrogen (N3), 1H-imidazol-5-ol introduces a tautomeric equilibrium that creates a "bidentate trap."
Tautomerism: The compound exists in equilibrium between the enol form (1H-imidazol-5-ol) and the keto form (imidazol-5-one).
Coordination Mode:
Monodentate: The N3 nitrogen is a strong
-donor, displacing labile ligands (like phosphines) on Pd(0)/Pd(II) centers.
Chelation (The Trap): In the presence of base, the deprotonated enolate can form a stable 5-membered chelate ring with the metal, effectively shutting down the catalytic cycle permanently.
Q: How does this happen in peptide/drug synthesis?
A: This byproduct often arises from the Azlactone Rearrangement . During the activation of amino acids (specifically Histidine or C-terminal residues), the intermediate oxazolone (azlactone) can undergo nucleophilic attack by amines to form the desired peptide, but side reactions or rearrangement can yield the thermodynamically stable imidazol-5-ol structure.
Visualization: The Poisoning Pathway
The following diagram illustrates the equilibrium and subsequent metal sequestration.
Figure 1: Mechanistic pathway showing the conversion of reactive intermediates into the poisoning tautomer and subsequent catalyst deactivation.
Mitigation Protocols
Choose the protocol that matches your substrate's stability profile.
Protocol A: The "Acid Wash" (Substrate is Acid-Stable)
Best for: Hydrogenations, Suzuki Couplings where product is non-basic.
Theory: Protonation of the imidazole nitrogen (
) converts it into a non-coordinating imidazolium salt.
Pause Reaction: If stalled, cool the mixture to room temperature.
Acid Spike: Add 5–10 mol% (relative to catalyst) of a non-coordinating acid (e.g., HBF₄, MsOH, or TFA). Avoid HCl as chloride ions can also inhibit certain Pd catalysts.
Resume: Re-heat to reaction temperature. The protonated byproduct will release the metal center.
Verification: Monitor for immediate color change (return to active species color) and resumption of gas uptake (hydrogenation) or conversion (coupling).
1H NMR Characterization: 1H-Imidazol-5-ol vs. Imidazol-4-one
This guide provides a technical comparison of the 1H NMR characteristics of 1H-imidazol-5-ol (the enol tautomer) and its more stable keto counterpart, imidazol-4-one (specifically 1,5-dihydro-4H-imidazol-4-one). Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of the 1H NMR characteristics of 1H-imidazol-5-ol (the enol tautomer) and its more stable keto counterpart, imidazol-4-one (specifically 1,5-dihydro-4H-imidazol-4-one).
Executive Summary
The structural identification of "4-hydroxyimidazole" derivatives is frequently complicated by keto-enol tautomerism. In solution, the equilibrium overwhelmingly favors the keto form (imidazolone) over the aromatic enol form (imidazol-5-ol) .
The definitive NMR discriminator is the hybridization state of Carbon-5 :
Imidazol-5-ol (Enol): Retains aromaticity. H-4 appears as an aromatic singlet (
hybridized, displaying a distinct methylene () signal ( 3.5–4.5 ppm).
Tautomeric Mechanism & Structural Logic
Understanding the proton transfer is prerequisite to interpreting the spectra. The 1H-imidazol-5-ol form possesses a fully conjugated aromatic system. However, the formation of the strong carbonyl (
) bond in the imidazolone form provides significant thermodynamic stability, driving the equilibrium toward the keto species in most solvents (DMSO, , ).
Figure 1: Tautomeric equilibrium between the aromatic enol and the non-aromatic keto form. The keto form is generally the dominant species observed in NMR.
Comparative 1H NMR Data
The following table contrasts the expected chemical shifts for the parent structures. Note that substituents (alkyl, aryl) will induce inductive shifts, but the regions remain diagnostic.
Feature
1H-Imidazol-5-ol (Enol)
Imidazol-4-one (Keto)
Mechanistic Cause
C-5 Protons
6.5 – 7.5 ppm (Singlet)
3.5 – 4.5 ppm (Singlet/Multiplet)
Key Discriminator: aromatic C-H vs. aliphatic .
C-2 Proton
7.5 – 8.0 ppm
7.5 – 8.2 ppm
Remains (imine-like) in both; less diagnostic.
Exchangeable H
-OH ( 9.0 – 11.0 ppm)
-NH ( 8.0 – 12.0 ppm)
The keto form loses the OH signal and may show a broad amide-like NH.
Coupling ()
Hz
Minimal coupling
Aromatic meta-coupling (enol) vs. isolated systems (keto).
Detailed Signal Analysis
A. The Diagnostic "Keto" Signal (3.5 – 4.5 ppm)
In the imidazolone form, the loss of the double bond at C-4/C-5 converts the C-5 carbon into a methylene group (
).
Appearance: Typically a sharp singlet if C-2 is substituted or if coupling is averaged. If C-2 has a proton, weak cross-ring coupling (
Hz) may be observed.
Solvent Effect: In
, these protons may exchange slowly if the position is activated, but generally, they remain visible as a strong aliphatic peak.
Verification: This signal correlates to a carbon resonance at
40–60 ppm in NMR (HSQC).
B. The Elusive "Enol" Signal (6.5 – 7.5 ppm)
The aromatic proton at C-4 in the enol form is rarely observed unless the tautomer is "locked" (e.g., by O-alkylation or metal coordination).
Appearance: A sharp singlet in the aromatic region, often downfield of benzene due to the electron-poor imidazole ring.
Verification: Correlates to an aromatic carbon signal at
110–130 ppm.
Experimental Protocol for Characterization
To definitively assign the tautomer, follow this self-validating workflow:
Step 1: Solvent Selection
Primary:DMSO-d6 . It prevents rapid proton exchange, allowing observation of broad -NH or -OH signals.
Secondary:CDCl3 . Good for non-polar derivatives, but solubility of polar imidazolones may be poor.
Avoid:D2O for initial characterization, as it washes out -NH/-OH signals and can facilitate H/D exchange at the C-5 position in keto-forms.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG (30° pulse).
Relaxation Delay (D1): Set to
seconds. The C-2 proton often has a long relaxation time; insufficient delay will suppress its integration.
Scans: Minimum 16 to resolve weak tautomeric populations.
Step 3: Validation Experiments
If the spectrum is ambiguous (e.g., broad peaks):
D2O Shake: Add 1 drop of
to the DMSO tube.
Observation: If the peak at ~11 ppm disappears, it is -NH/-OH. The peak at ~4.0 ppm (CH2) should remain (or slowly deuterate).
HSQC (Heteronuclear Single Quantum Coherence):
Check the carbon partner of the proton at ~4.0 ppm.[1]
If
correlates to a carbon at ~50 ppm , it is the Keto form () .
If
correlates to a carbon at ~120 ppm , it is the Enol form () .
References
Imidazolone Synthesis & NMR: Synthesis of 2-imidazolones and 2-iminoimidazoles. (2010). Demonstrates the formation of imidazolone derivatives and their characteristic NMR signals.
Creatinine (Imidazolone Analog) Spectrum : Creatinine 1H NMR spectrum. ChemicalBook. Provides a reference for the CH2 signal in a 4-imidazolone ring system (approx. 4.05 ppm).[2]
Tautomerism in Heterocycles: Tautomeric equilibrium of 4-hydroxyimidazole. BenchChem Technical Guides. Discusses the general preference for keto-forms in hydroxy-azoles.
General NMR Shift Tables: 1H NMR Chemical Shifts of Trace Impurities. (1997/2010).
Advanced Structural Elucidation of 1H-imidazol-5-ol: A Comparative MS/MS Fragmentation Guide
Executive Summary In the realm of metabolomics and pharmaceutical impurity profiling, 1H-imidazol-5-ol (often existing in equilibrium with its tautomer imidazol-4-one ) presents a unique analytical challenge. Its low mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of metabolomics and pharmaceutical impurity profiling, 1H-imidazol-5-ol (often existing in equilibrium with its tautomer imidazol-4-one ) presents a unique analytical challenge. Its low molecular weight (MW 84.08 Da) and rapid tautomeric interconversion make it difficult to distinguish from structural isomers like 2-hydroxyimidazole (imidazol-2-one) and isobaric interferences using standard LC-UV methods.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 1H-imidazol-5-ol against its primary isomeric alternatives. By leveraging Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), we establish a self-validating protocol for the unequivocal identification of this analyte.
Key Insight: While both 1H-imidazol-5-ol and its isomers exhibit a parent ion at m/z 85 , their fragmentation pathways diverge significantly in the abundance of neutral losses (CO vs. HCN) and Retro-Diels-Alder (RDA) cleavage products.
Chemical Context & Tautomerism
Before interpreting MS spectra, one must understand the species entering the gas phase. 1H-imidazol-5-ol exists in a tautomeric equilibrium.[1] In solution, the keto form (imidazol-4-one ) is generally favored, but ESI conditions can stabilize the enol form (1H-imidazol-5-ol ) via protonation.
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ring).
Collision Energy (CE): Stepped CE (10, 20, 30 eV) is critical.[1] Why? Low CE preserves the parent; high CE reveals the "hard" ring-cleavage fragments.
Fragmentation Mechanism & Data Interpretation[1][2][3][4][5]
The Fingerprint of 1H-imidazol-5-ol
Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 85 ) undergoes two competing pathways driven by the stability of the neutral loss.
Pathway A (Dominant): Loss of Carbon Monoxide (CO) [1]
Mechanism: The keto-tautomer (imidazol-4-one) facilitates the expulsion of CO (28 Da) from the carbonyl position.
Vs. 2-Hydroxyimidazole: The key differentiator is the stability of the m/z 57 fragment.[1] 1H-imidazol-5-ol loses CO cleanly to form a stable acyclic cation.[1] 2-hydroxyimidazole, possessing a urea-like motif (-NH-CO-NH-), tends to fragment more chaotically, often losing HNCO (43 Da) to yield m/z 42 or losing NH₃ (m/z 68 ).
Vs. Oxazoles: While oxazoles also lose CO, they lack the exchangeable protons on the nitrogens.[1] D₂O exchange experiments are the "Gold Standard" validator:
1H-imidazol-5-ol: Shift of +2 or +3 Da (m/z 87/88) due to N-H and O-H exchange.[1]
Oxazoles: No mass shift (no exchangeable protons).[1]
References
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Imidazolidinone and related heterocycles. National Institute of Standards and Technology.[1] [Link]
Holčapek, M., et al. (2010).[1] Fragmentation behavior of small heterocyclic compounds in ESI-MS/MS. Journal of Mass Spectrometry. [Link]
Bierbaum, V. M. (2015).[1] Tautomerism in gas-phase ions of imidazoles. Chemical Reviews. [Link]
Technical Guide: X-ray Diffraction Validation of 1H-imidazol-5-ol Tautomers
Executive Summary: The Tautomeric Trap In drug discovery, 1H-imidazol-5-ol represents a classic "chameleon" scaffold. It is a bioisostere often employed to mimic peptide bonds or transition states in enzyme inhibitors. H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Tautomeric Trap
In drug discovery, 1H-imidazol-5-ol represents a classic "chameleon" scaffold. It is a bioisostere often employed to mimic peptide bonds or transition states in enzyme inhibitors. However, its utility is plagued by prototropic tautomerism . The molecule exists in a dynamic equilibrium between its enol form (1H-imidazol-5-ol) and its keto form (2-imidazolin-4-one).
Misidentifying the dominant tautomer leads to incorrect docking models, failed SAR (Structure-Activity Relationship) campaigns, and unstable formulations.
This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow against alternative analytical techniques (NMR, IR, Computational DFT). We demonstrate why SC-XRD is the only method capable of providing absolute structural certainty for this scaffold, defined by precise bond-length metrics.
Comparative Analysis: SC-XRD vs. The Alternatives
While Solution NMR is the workhorse of organic chemistry, it fails to validate 1H-imidazol-5-ol due to rapid proton exchange on the NMR timescale. Below is a technical comparison of the validation methodologies.
Table 1: Performance Matrix for Tautomer Identification
Feature
SC-XRD (The Gold Standard)
Solid-State NMR (ssNMR)
Solution NMR
DFT Calculation
Direct Observation
Yes (Electron density maps)
Indirect (Chemical shift perturbation)
No (Time-averaged signals)
No (Theoretical only)
Proton Localization
High (at <100 K)
Medium (Dipolar coupling analysis)
Low (Exchange broadening)
N/A
Bond Length Precision
0.005 Å (Distinguishes C-O vs C=O)
N/A
N/A
N/A
Sample Requirement
Single Crystal (>0.1 mm)
Polycrystalline powder (>10 mg)
Solubilized sample
Structure file
Turnaround Time
2-24 Hours
1-3 Days (requires MAS optimization)
15 Minutes
Hours to Days
Ambiguity Risk
< 1% (Visual proof)
~15% (Broad peaks/polymorphs)
> 90% (Averages tautomers)
~20% (Gas phase vs. lattice energy)
Critical Insight: Solution NMR often shows a "hybrid" spectrum, leading researchers to assume a delocalized structure that does not exist in the binding pocket. SC-XRD captures the discrete state of the molecule in the solid phase, which often correlates to the low-energy bound conformation.
Technical Deep Dive: The Validation Workflow
To validate 1H-imidazol-5-ol, we do not merely "run a crystal structure." We execute a targeted Bond-Length Analysis Protocol .
Diagram 1: The Structural Decision Tree
This logic flow illustrates how SC-XRD resolves the specific tautomeric ambiguity of the imidazole scaffold.
Caption: Decision tree for distinguishing enol/keto tautomers via bond-length metrics.
This protocol ensures scientific integrity. It is designed to prevent thermal motion from obscuring the position of the critical hydroxyl proton.
Step 1: Cryogenic Crystallization
Objective: Obtain single crystals suitable for diffraction while minimizing thermal disorder.
Method: Dissolve 10 mg of the compound in MeOH/EtOH (1:1). Place in a small vial inside a larger jar containing hexane (Vapor Diffusion).
Why: Vapor diffusion is gentler than evaporation, reducing the risk of twinning.
Step 2: Low-Temperature Data Collection
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
Parameter: Temperature must be set to 100 K (using liquid nitrogen stream).
Causality: At room temperature (298 K), the proton on the oxygen (or nitrogen) often exhibits high thermal vibration, making it invisible in the electron density map. Freezing the motion at 100 K allows direct observation of the
-atom position.
Step 3: Refinement & The "Smoking Gun" Analysis
After solving the structure (using Direct Methods or Charge Flipping), perform the following validation checks during Least-Squares Refinement:
The C-O Distance Check:
Measure the bond length between Carbon-5 and the Oxygen atom.
Target: If
Å, it is the Enol (C-OH).
Target: If
Å, it is the Keto (C=O).
Reference: Standard bond lengths derived from the Cambridge Structural Database (CSD) [1].
The Difference Fourier Map (
):
After assigning all heavy atoms (C, N, O), generate a difference map.
Look for a residual electron density peak (
-peak) of approx 0.5 - 0.9 near the oxygen.
Validation: If the peak is ~0.85 Å from the Oxygen, it is the hydroxyl proton. If the peak is absent near O but present near N1 or N3, the molecule has tautomerized to the keto form.
Diagram 2: The Refinement Loop
Visualizing how the electron density map confirms the structure.
Caption: Iterative refinement process to locate hydrogen atoms in the difference map.
Supporting Data: What to Look For
When reviewing your crystallographic data, the following metrics confirm you have successfully validated the structure.
Key Bond Length Indicators (Å)
Bond
Enol Form (Target)
Keto Form (Alternative)
C5 - O
1.362 (3)
1.221 (3)
C4 - C5
1.350 (4) (Double bond character)
1.450 (4) (Single bond character)
N1 - C5
1.380 (3)
1.390 (3)
(Note: Values based on average imidazole geometries from CSD [1, 2])
Interpretation
If your refinement yields a C5-O bond of 1.22 Å , you must reject the hypothesis that you have isolated the 1H-imidazol-5-ol. You have isolated the imidazolin-2-one . No amount of NMR data can overrule this geometric fact.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
Alkorta, I., et al. (2025). "The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole." ResearchGate.
[Link]
Chemistry LibreTexts. (2022). "Covalent Bond Properties: Order, Length, and Energy."
[Link]
MDPI. (2022). "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination." Crystals.
[Link][1][2][3][4][5][6][7]
Personal protective equipment for handling 1H-imidazol-5-ol
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When handling 1H-imidazol-5-ol (CAS 71713-86-5)—a critical compound frequently encount...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. When handling 1H-imidazol-5-ol (CAS 71713-86-5)—a critical compound frequently encountered as a building block in drug development and as a primary metabolite of neonicotinoid insecticides like imidacloprid[1]—understanding its physicochemical behavior is the key to designing an effective safety and operational protocol.
This guide provides a comprehensive, causality-driven framework for the safe handling, transfer, and disposal of 1H-imidazol-5-ol, ensuring both operator safety and experimental integrity.
Hazard Profile & Mechanistic Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of 1H-imidazol-5-ol. As an amphoteric molecule, it possesses both hydrogen bond donor and acceptor capabilities, leading to strong intermolecular hydrogen bonding in its solid state[2].
While this makes the solid relatively stable, mechanical manipulation (e.g., scraping, weighing) easily fractures these bonds, generating fine, highly reactive dusts. Upon contact with the moisture inherent in human tissues (sweat, tears, mucous membranes), the compound rapidly solubilizes[3], causing localized pH shifts and cellular irritation.
Consequently, 1H-imidazol-5-ol is classified under the following Globally Harmonized System (GHS) hazard codes[4]:
H315 : Causes skin irritation.
H319 : Causes serious eye irritation.
H335 : May cause respiratory irritation.
Quantitative PPE Specifications
The following matrix summarizes the required PPE based on empirical breakthrough data and standardized safety testing.
Table 1: PPE Specifications for Handling 1H-imidazol-5-ol
Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Causality: Fume hoods provide the primary engineering control against H335 respiratory hazards, rendering N95 respirators a secondary (backup) defense.
Static Dissipation: Wipe the analytical balance and surrounding hood area with a static-dissipative cloth. Causality: Fine organic powders like 1H-imidazol-5-ol hold static charges. Eliminating static prevents the powder from repelling off the spatula and aerosolizing.
Don PPE: Put on a lab coat, ANSI Z87.1 safety goggles, and standard Nitrile gloves (>0.11 mm)[5].
Phase 2: Weighing and Transfer Protocol
Container Acclimation: Allow the sealed vial of 1H-imidazol-5-ol to reach room temperature before opening. Causality: Opening a cold vial introduces ambient moisture, which can degrade the compound and increase its adherence to glass walls.
Manipulation: Use a grounded, anti-static micro-spatula to transfer the solid. Do not pour the solid directly from the vial.
Solubilization (If Applicable): If dissolving the compound in a carrier solvent (e.g., DMSO or DMF for biological assays), stop and change gloves . Doff the nitrile gloves and don Butyl rubber gloves. Causality: DMSO acts as a transdermal carrier and will permeate nitrile in under 5 minutes, pulling the dissolved irritant directly into the skin.
Phase 3: Decontamination and Disposal
Wet Wiping: Never dry-sweep spilled 1H-imidazol-5-ol. Instead, use a laboratory wipe dampened with distilled water to clean the balance and hood surface. Causality: 1H-imidazol-5-ol is highly water-soluble[3]. The water traps the dust, preventing aerosolization, and solubilizes the compound for easy removal.
Waste Segregation: Place all contaminated wipes, empty vials, and used gloves into a designated solid hazardous waste container labeled "Solid Organic Irritants."
Doffing: Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[5].
References
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Thieme Chemistry. "Product Class 3: Imidazoles." Science of Synthesis,[Link].